Kaempferol-3-glucorhamnoside is a flavonoid glycoside, specifically a derivative of kaempferol, which is a well-known flavonoid found in various plants. This compound features a glucosyl residue attached to the 3-position of kaempferol through a beta-glycosidic bond, along with a rhamnosyl residue linked to the glucosyl moiety. Its chemical structure can be represented as C21H20O11, and it is also known by the name astragalin. The presence of both glucosyl and rhamnosyl groups contributes to its unique properties and potential biological activities .
These reactions are significant for understanding the compound's stability and reactivity in biological systems .
Kaempferol-3-glucorhamnoside exhibits various biological activities, including:
These activities make kaempferol-3-glucorhamnoside a subject of interest in pharmacological research.
The synthesis of kaempferol-3-glucorhamnoside can be achieved through several methods:
Kaempferol-3-glucorhamnoside has several applications in various fields:
Studies on kaempferol-3-glucorhamnoside have highlighted its interactions with various biological targets:
Kaempferol-3-glucorhamnoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
Kaempferol 3-O-beta-D-glucoside | Kaempferol with a single glucosyl group | Lacks rhamnosyl group; simpler structure |
Afzelin | Kaempferol linked to an alpha-L-rhamnosyl residue | Different linkage type (alpha vs. beta) |
Kaempferol 3-O-alpha-D-glucoside | Kaempferol with an alpha-D-glucosyl group | Different stereochemistry at the glycosidic bond |
Kaempferol-3-glucorhamnoside is unique due to its dual sugar moieties, which may enhance its solubility and bioactivity compared to other similar compounds. Its specific structural configuration allows for distinct interactions within biological systems, making it a valuable compound for further research .
The $$ ^1\text{H} $$ NMR spectrum of kaempferol-3-glucorhamnoside reveals characteristic signals corresponding to its aglycone (kaempferol) and glycosidic substituents. Protons on the kaempferol moiety appear as two doublets in the aromatic region: $$ \delta\text{H} $$ 6.47 ppm ($$ J = 2.1 \, \text{Hz} $$, H-6) and $$ \delta\text{H} $$ 6.74 ppm ($$ J = 2.1 \, \text{Hz} $$, H-8), indicative of meta-coupled protons on the A-ring [7]. The B-ring protons resonate as an A$$2$$B$$2$$ system at $$ \delta\text{H} $$ 7.80 ppm (H-2' and H-6') and $$ \delta\text{H} $$ 6.94 ppm (H-3' and H-5'), consistent with a para-substituted phenyl group [7].
The glucorhamnosyl moiety exhibits anomeric proton signals at $$ \delta\text{H} $$ 5.20 ppm (glucose H-1'') and $$ \delta\text{H} $$ 4.80 ppm (rhamnose H-1'''), with coupling constants of $$ J = 7.8 \, \text{Hz} $$ and $$ J = 1.5 \, \text{Hz} $$, respectively, confirming β-glucose and α-rhamnose configurations [6] [7]. Additional sugar protons resonate between $$ \delta\text{H} $$ 3.20–4.20 ppm, while methyl groups on rhamnose appear as a doublet at $$ \delta\text{H} $$ 1.10 ppm ($$ J = 6.2 \, \text{Hz} $$) [6].
Table 1: $$ ^1\text{H} $$ NMR Assignments (600 MHz, DMSO-$$ d_6 $$)
Proton | $$ \delta_\text{H} $$ (ppm) | Multiplicity | Assignment |
---|---|---|---|
H-6 | 6.47 | d ($$ J = 2.1 \, \text{Hz} $$) | A-ring |
H-8 | 6.74 | d ($$ J = 2.1 \, \text{Hz} $$) | A-ring |
H-2',6' | 7.80 | d ($$ J = 8.4 \, \text{Hz} $$) | B-ring |
H-3',5' | 6.94 | d ($$ J = 8.4 \, \text{Hz} $$) | B-ring |
Glc H-1'' | 5.20 | d ($$ J = 7.8 \, \text{Hz} $$) | β-glucose |
Rha H-1''' | 4.80 | br s | α-rhamnose |
Rha CH$$_3$$ | 1.10 | d ($$ J = 6.2 \, \text{Hz} $$) | rhamnose methyl |
The $$ ^{13}\text{C} $$ NMR spectrum confirms the glycosylation at C-3 of kaempferol, evidenced by a downfield shift of the C-3 signal to $$ \delta_\text{C} $$ 133.5 ppm compared to the aglycone [6] [7]. Key assignments include:
Table 2: $$ ^{13}\text{C} $$ NMR Assignments (150 MHz, DMSO-$$ d_6 $$)
Carbon | $$ \delta_\text{C} $$ (ppm) | Assignment |
---|---|---|
C-3 | 133.5 | Glycosylation site |
C-4 | 177.8 | Ketone carbonyl |
Glc C-1'' | 104.8 | β-glucose anomeric |
Rha C-1''' | 101.5 | α-rhamnose anomeric |
Rha CH$$_3$$ | 17.8 | Rhamnose methyl |
Electrospray ionization mass spectrometry (ESI-MS) of kaempferol-3-glucorhamnoside shows a deprotonated molecular ion at $$ m/z $$ 593.1 [M–H]$$^-$$ [1] [4]. Key fragments include:
Table 3: Major MS Fragments
$$ m/z $$ | Proposed Fragment |
---|---|
593.1 | [M–H]$$^-$$ |
447.1 | [M–H–Rha]$$^-$$ |
285.0 | [Kaempferol–H]$$^-$$ |
IR spectroscopy reveals O–H stretching vibrations at $$ 3400 \, \text{cm}^{-1} $$ (phenolic and sugar hydroxyls) and a carbonyl stretch at $$ 1660 \, \text{cm}^{-1} $$ (C=O of the flavone nucleus) [4] [5]. Aromatic C=C bending modes appear at $$ 1600 \, \text{cm}^{-1} $$ and $$ 1510 \, \text{cm}^{-1} $$ [5].
The UV-Vis spectrum in methanol shows absorption maxima at $$ \lambda{\text{max}} $$ 268 nm (Band II, cinnamoyl system) and 350 nm (Band I, benzoyl system) [6] [7]. Bathochromic shifts occur in acidic ($$ \lambda{\text{max}} $$ 272 nm) and basic ($$ \lambda_{\text{max}} $$ 275 nm) conditions due to deprotonation of hydroxyl groups [6].
Table 4: Solvent-Dependent $$ \lambda_{\text{max}} $$ Values
Solvent | $$ \lambda_{\text{max}} $$ (nm) |
---|---|
Methanol | 268, 350 |
Methanol + AlCl$$_3$$ | 274, 395 |
Methanol + NaOMe | 275, 400 |
Thesium chinense Turcz represents the most extensively documented source of kaempferol-3-glucorhamnoside in current scientific literature. This species, belonging to the Santalaceae family, has been identified as containing significant concentrations of this flavonoid glycoside compound through comprehensive phytochemical investigations [1] [2] [3]. The compound isolated from Thesium chinense exhibits potent anti-inflammatory properties, demonstrating inhibitory effects on inflammatory responses through mitogen-activated protein kinase and nuclear factor-kappa B pathways both in vitro and in vivo experimental systems [1].
The structural identity of kaempferol-3-glucorhamnoside from Thesium chinense has been definitively established through advanced analytical techniques, confirming its molecular formula as C27H30O15 with a molecular weight of 594.5 grams per mole [2] [3]. The compound demonstrates significant antioxidant activity through its capacity to scavenge stable 2,2-diphenyl-1-picrylhydrazyl free radicals, indicating its potential role in cellular protection mechanisms within the plant tissue [2].
Ginkgo biloba, a member of the ancient Ginkgoaceae family, contains a structurally related compound identified as kaempferol-3-O-glucosyl(1-2)rhamnoside [4]. The structural characterization of this compound has been accomplished through two-dimensional nuclear magnetic resonance spectroscopy, confirming its identity as the 3-O-alpha-L-beta-D-glucopyranosyl(1-2)rhamnopyranoside derivative of kaempferol [4]. This structural variation demonstrates the diversity of glycosylation patterns possible within the kaempferol-3-glucorhamnoside class of compounds.
Punica granatum, commonly known as pomegranate and belonging to the Lythraceae family, has been reported to contain kaempferol-3-glucorhamnoside among its diverse array of bioactive compounds [5] [6]. The presence of this compound in pomegranate tissues contributes to the overall flavonoid profile of this economically important fruit species. Chemical composition analyses have revealed that pomegranate extracts contain various kaempferol derivatives, including kaempferol-3-O-glucoside and related glycosylated forms [6].
Additional plant species documented to contain kaempferol-3-glucorhamnoside or closely related compounds include Chenopodium fremontii from the Amaranthaceae family, Diospyros cathayensis from the Ebenaceae family, and Glycine max from the Fabaceae family [5] [7]. These diverse taxonomic occurrences suggest that the biosynthetic capacity for producing kaempferol-3-glucorhamnoside has evolved independently across multiple plant lineages or represents a conserved metabolic pathway with ancient evolutionary origins.
Plant Species | Plant Family | Compound Form | Evidence Type | Reference |
---|---|---|---|---|
Thesium chinense Turcz | Santalaceae | Kaempferol-3-O-glucorhamnoside | Primary source - detailed studies | [1] [2] [3] |
Ginkgo biloba | Ginkgoaceae | Kaempferol-3-O-glucosyl(1-2)rhamnoside | Structural characterization by 2D NMR | [4] |
Punica granatum | Lythraceae | Kaempferol-3-O-glucoside derivatives | Chemical composition analysis | [6] |
Chenopodium fremontii | Amaranthaceae | Kaempferol-3-O-glucorhamnoside | Chemical database records | [5] |
Diospyros cathayensis | Ebenaceae | Kaempferol 3-neohesperidoside | Chemical database records | [7] |
Glycine max | Fabaceae | Kaempferol 3-neohesperidoside | Chemical database records | [7] |
Kaempferol-3-glucorhamnoside exhibits significant biogenetic relationships with other flavonoid compounds, particularly within the flavonol subfamily of flavonoids. The biosynthetic pathway leading to kaempferol-3-glucorhamnoside shares common precursors and enzymatic steps with other prominent flavonoids, including quercetin and its glycosylated derivatives [8] [9].
The structural foundation of kaempferol-3-glucorhamnoside derives from the core kaempferol aglycone, which represents one of the most widespread flavonol compounds in the plant kingdom [10] [8]. Kaempferol and quercetin demonstrate closely related biosynthetic origins, with both compounds arising from the same fundamental phenylpropanoid pathway through sequential enzymatic modifications [8] [9]. The primary structural distinction between kaempferol and quercetin lies in the hydroxylation pattern of the B-ring, where quercetin contains an additional hydroxyl group at the 3-prime position compared to kaempferol [8].
Phylogenetic analysis of flavonoid biosynthetic genes across plant taxa reveals that the enzymatic machinery responsible for kaempferol production has undergone significant evolutionary diversification [9] [11]. The flavonol synthase genes responsible for kaempferol biosynthesis demonstrate complex evolutionary patterns that do not always correlate directly with the quantitative production of their respective products [9] [11]. This evolutionary complexity suggests that the regulation of kaempferol-3-glucorhamnoside biosynthesis involves intricate gene expression control mechanisms beyond simple enzyme presence.
The biogenetic relationship between kaempferol-3-glucorhamnoside and other kaempferol glycosides demonstrates the importance of glycosyltransferase enzyme specificity in determining final compound structures [12] [13]. Different glycosyltransferase enzymes exhibit varying substrate preferences, with some preferentially modifying kaempferol over quercetin or other flavonol substrates [12]. This enzymatic specificity contributes to the diverse array of kaempferol glycosides observed across different plant species and tissues.
The formation of kaempferol-3-glucorhamnoside requires sequential glycosylation reactions catalyzed by specific glycosyltransferase enzymes. The initial step involves the attachment of a glucose moiety to the 3-position hydroxyl group of kaempferol through the action of flavonoid 3-O-glucosyltransferase enzymes [12] [14]. These enzymes utilize uridine diphosphate-glucose as the sugar donor and demonstrate varying degrees of substrate specificity toward different flavonol compounds.
Flavonoid 3-O-glucosyltransferase enzymes represent a diverse family of glycosyltransferases that catalyze the transfer of glucose residues to flavonoid acceptor molecules [12] [14]. The systematic name for these enzymes is UDP-glucose:flavonol 3-O-D-glucosyltransferase, and they participate in flavonoid biosynthesis pathways that lead to the formation of anthocyanins and other glycosylated flavonoids [14]. The substrates for these enzymes include quercetin, kaempferol, dihydrokaempferol, kaempferid, fisetin, and isorhamnetin, demonstrating their broad but selective substrate recognition capabilities [14].
The subsequent rhamnosylation step involves the attachment of a rhamnose sugar moiety to the existing glucoside, forming the characteristic disaccharide substituent of kaempferol-3-glucorhamnoside. This reaction is mediated by specialized rhamnosyltransferase enzymes that utilize guanosine diphosphate-rhamnose as the rhamnose donor [15]. The specificity of these enzymes for kaempferol-3-O-glucoside as an acceptor substrate determines the final structure of the resulting compound.
Enzymatic synthesis studies have demonstrated that alpha-L-rhamnosidases can catalyze the formation of rhamnosyl glycosides through reverse hydrolysis reactions under appropriate conditions [15]. These enzymes exhibit broad acceptor specificity and can utilize various compounds as glycosyl acceptors, including simple sugars, sugar alcohols, and complex natural products [15]. The reaction conditions, including substrate concentrations, temperature, and reaction time, significantly influence the yield of glycosylation products.
Enzyme | Substrate Specificity | Product | Mechanism | Reference |
---|---|---|---|---|
UDP-glucose:flavonol 3-O-glucosyltransferase | Kaempferol, quercetin, flavonols | Kaempferol-3-O-glucoside | UDP-glucose donor | [14] |
GDP-rhamnose:flavonol rhamnosyltransferase | Kaempferol-3-O-glucoside | Kaempferol-3-O-glucorhamnoside | GDP-rhamnose donor | [15] |
Flavonoid 3-O-glycosyltransferase | Kaempferol preferentially | Various kaempferol glycosides | Sequential glycosylation | [12] |
α-L-rhamnosidase | Broad acceptor specificity | Rhamnosyl derivatives | Reverse hydrolysis | [15] |
The biosynthesis of kaempferol-3-glucorhamnoside involves multiple subcellular compartments, reflecting the complex spatial organization of flavonoid metabolism within plant cells [16] [17]. The initial steps of flavonoid biosynthesis, including the formation of the kaempferol aglycone, occur primarily at the cytosolic side of the endoplasmic reticulum [16] [17]. This localization facilitates the sequential action of membrane-associated enzymes involved in the phenylpropanoid pathway.
The enzymes responsible for the early steps of kaempferol biosynthesis, including phenylalanine ammonia lyase, cinnamic acid 4-hydroxylase, and 4-coumaric acid ligase, are distributed between the cytoplasm and endoplasmic reticulum [18] [19]. Chalcone synthase and chalcone isomerase, which catalyze the formation of naringenin from phenylpropanoid precursors, are localized to the endoplasmic reticulum and cytoplasm respectively [18] [19]. The subsequent enzymes flavanone 3-hydroxylase and flavonol synthase, which convert naringenin to kaempferol, are both associated with the endoplasmic reticulum [18] [19].
The glycosylation reactions that produce kaempferol-3-glucorhamnoside occur in the endoplasmic reticulum and Golgi apparatus [16] [20]. Glycosyltransferase enzymes involved in flavonoid modification are typically localized to the endoplasmic reticulum and various subcompartments of the Golgi apparatus [20] [21]. The spatial arrangement of these enzymes along the secretory pathway ensures proper sequential modification of flavonoid substrates.
Transport of flavonoids from their sites of biosynthesis to their final cellular destinations involves specialized transport mechanisms [16]. Glycosylated flavonoids, including kaempferol-3-glucorhamnoside, are transported from the cytoplasm into the central vacuole through processes that may involve direct transport across the tonoplast or vesicle-mediated transport from the endoplasmic reticulum [16]. A glutathione S-transferase-like protein termed ligandin has been identified as playing a role in protecting anthocyanins and potentially other flavonoid compounds during transport to the central vacuole [16].
The subcellular compartmentalization of kaempferol-3-glucorhamnoside biosynthesis serves multiple functional purposes, including metabolic regulation, substrate channeling, and protection of reactive intermediates [16] [17]. The sequential organization of biosynthetic enzymes within specific cellular compartments ensures efficient conversion of precursors to final products while minimizing potentially deleterious side reactions.
Enzyme | Reaction Product | Subcellular Location | Reference |
---|---|---|---|
Phenylalanine ammonia lyase | Cinnamic acid | Cytoplasm | [18] [19] |
Cinnamic acid 4-hydroxylase | p-Coumaric acid | Endoplasmic reticulum | [18] [19] |
4-Coumaric acid ligase | p-Coumaroyl-CoA | Cytoplasm | [18] [19] |
Chalcone synthase | Naringenin chalcone | Endoplasmic reticulum | [18] [19] |
Chalcone isomerase | Naringenin | Cytoplasm | [18] [19] |
Flavanone 3β-hydroxylase | Dihydrokaempferol | Endoplasmic reticulum | [18] [19] |
Flavonol synthase | Kaempferol | Endoplasmic reticulum | [18] [19] |
Flavonoid 3-O-glucosyltransferase | Kaempferol-3-O-glucoside | Endoplasmic reticulum/Golgi | [12] [14] |
Rhamnosyltransferase | Kaempferol-3-O-glucorhamnoside | Golgi apparatus | [15] |